

In Vivo Comparison of YK-4-279 Enantiomers: A Guide for Researchers

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Compound of Interest

Compound Name: YK-4-279

Cat. No.: B611886

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An objective analysis of the stereospecific activity of the EWS-FLI1 inhibitor **YK-4-279**, focusing on preclinical in vivo data to inform researchers, scientists, and drug development professionals.

The small molecule **YK-4-279** has emerged as a promising therapeutic candidate for Ewing Sarcoma and other malignancies driven by ETS family transcription factors. This compound directly targets the oncogenic fusion protein EWS-FLI1, preventing its critical interaction with RNA Helicase A (RHA)[1][2]. **YK-4-279** possesses a chiral center, leading to the existence of two enantiomers: (S)-**YK-4-279** and (R)-**YK-4-279**. Preclinical studies have demonstrated a significant difference in the biological activity of these enantiomers, with the (S)-enantiomer being the active form. This guide provides a comprehensive comparison of the in vivo and in vitro activities of the **YK-4-279** enantiomers, supported by experimental data and protocols.

Data Presentation

In Vitro Activity Comparison

Biochemical and cellular assays consistently demonstrate that (S)-**YK-4-279** is the pharmacologically active enantiomer, while (R)-**YK-4-279** is largely inactive. The racemic mixture of **YK-4-279** exhibits an intermediate activity profile.

Assay Type	Target/Cell Line	Racemic YK-4-279	(S)-YK-4-279	(R)-YK-4-279	Reference
EWS-FLI1 Transcriptional Activity (IC50)	COS7 cells with NR0B1-luciferase reporter	0.96 μ M	0.75 μ M	No significant reduction	[1]
EWS-FLI1/RHA Interaction Disruption (IC50)	TC32 cells (Co-immunoprecipitation)	4.9 μ M	1.8 μ M	Inactive	[1]
Cytotoxicity (Mean IC50)	Panel of Ewing Sarcoma Cell Lines	0.33 - 1.83 μ M	0.16 - 0.87 μ M	11.69 - 25.98 μ M	[1]

In Vivo Efficacy in a Xenograft Model

An in vivo study utilizing a mouse xenograft model with SK-ES Ewing Sarcoma cells provides a direct comparison of the antitumor activity of the **YK-4-279** enantiomers and the racemic mixture.

Mice with established SK-ES tumors were treated with intraperitoneal (IP) injections of the vehicle control, racemic **YK-4-279**, (S)-**YK-4-279**, or (R)-**YK-4-279** at a dose of 400 mg/kg twice daily for 10 days.

Tumor Growth Inhibition:

While specific quantitative data on tumor volume is not available in a tabular format from the reviewed sources, graphical representation of the study results clearly indicates that:

- (S)-**YK-4-279** significantly inhibited tumor growth compared to the vehicle control.[\[3\]](#)
- Racemic **YK-4-279** also demonstrated significant tumor growth inhibition.[\[3\]](#)

- (R)-**YK-4-279** did not show any significant effect on tumor growth, with a tumor growth curve similar to that of the vehicle control.[3]

Survival Benefit:

The study also reported on the survival of the tumor-bearing mice. The results showed that:

- Racemic **YK-4-279** provided a statistically significant survival benefit compared to the control group ($p=0.013$).[3]
- The survival benefit of (S)-**YK-4-279** and (R)-**YK-4-279** was not statistically significant compared to the control in this particular study.[3] The reason for the apparently better performance of the racemate in the survival arm of this experiment is not fully elucidated but may be related to pharmacokinetic factors.

Experimental Protocols

In Vivo Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of racemic **YK-4-279** and its enantiomers in a mouse xenograft model of Ewing Sarcoma.

Animal Model: Immunocompromised mice (e.g., NOD/SCID).

Cell Line: SK-ES (Ewing Sarcoma).

Tumor Implantation:

- SK-ES cells are harvested and suspended in a suitable medium (e.g., Matrigel).
- A specific number of cells (e.g., 1×10^6) are subcutaneously injected into the flank of each mouse.
- Tumors are allowed to grow to a palpable size (e.g., 200 mm³).[3]

Treatment Protocol:

- Mice are randomized into four groups: Vehicle control, Racemic **YK-4-279**, (S)-**YK-4-279**, and (R)-**YK-4-279**.

- The compounds are administered via intraperitoneal (IP) injection.
- A dosage of 400 mg/kg is administered twice daily for a period of 10 days.[3]

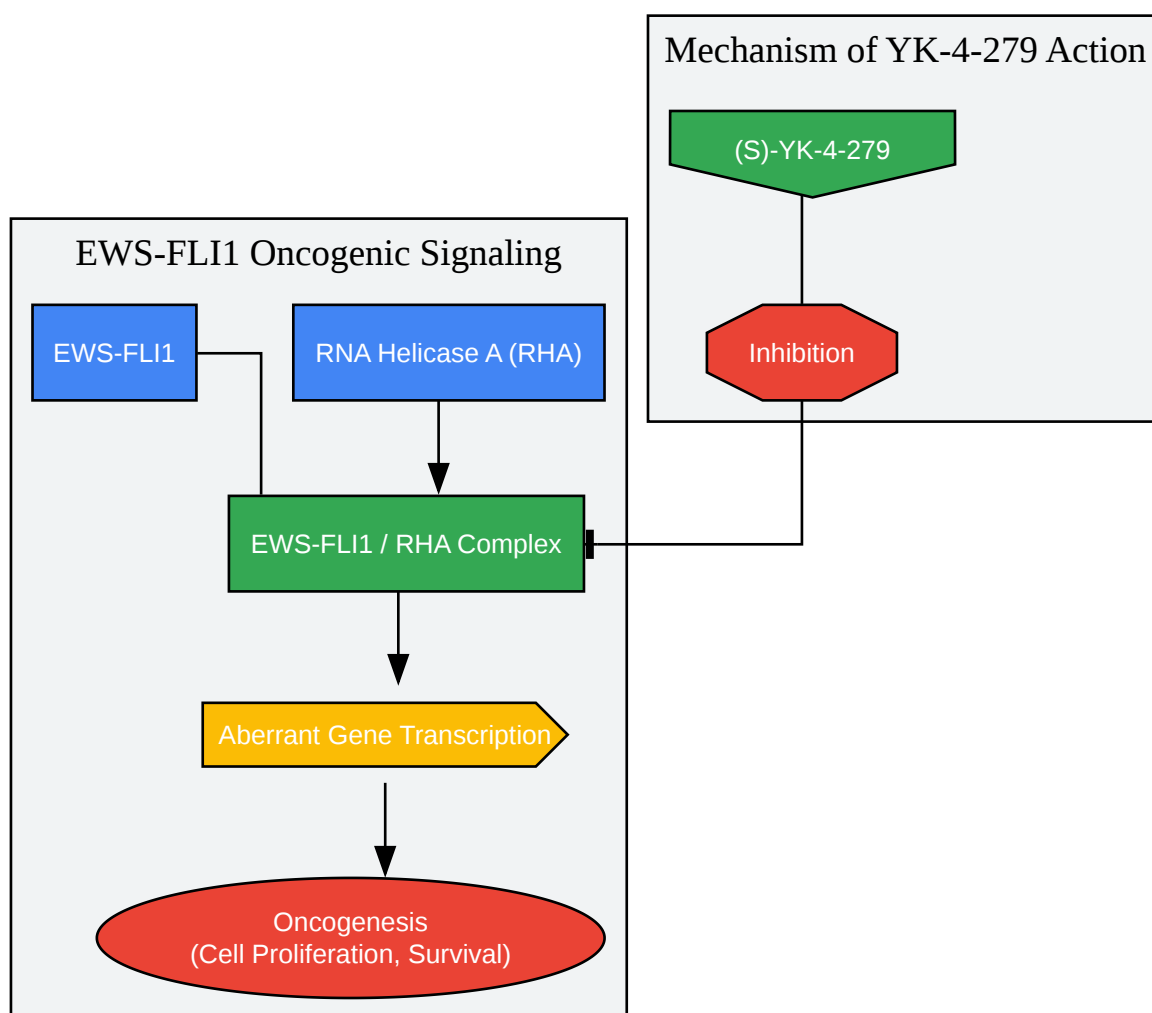
Data Collection:

- Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Animal survival is monitored daily.

Pharmacokinetic Studies

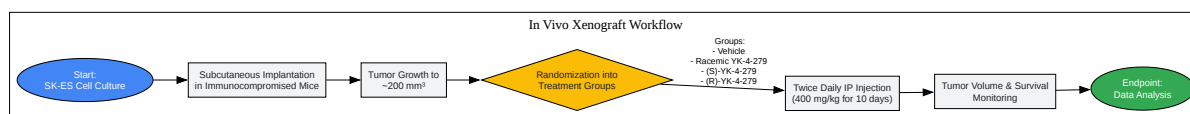
Pharmacokinetic properties of the **YK-4-279** enantiomers have been investigated, although detailed parameters are not fully available in the reviewed literature. Studies in rats have shown no conversion between the (S) and (R) enantiomers in plasma following intravenous administration, with minimal conversion observed in urine.[1] Importantly, no enantioconversion was detected in tumor tissues.[1]

Mandatory Visualization



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Caption: Mechanism of (S)-**YK-4-279** action on the EWS-FLI1 signaling pathway.



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Caption: Experimental workflow for the in vivo comparison of **YK-4-279** enantiomers.

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